N-(4-methoxybenzyl)-N'-(4-phenoxyphenyl)ethanediamide
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Overview
Description
N’-[(4-METHOXYPHENYL)METHYL]-N-(4-PHENOXYPHENYL)ETHANEDIAMIDE is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique molecular structure, which includes both methoxy and phenoxy functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-METHOXYPHENYL)METHYL]-N-(4-PHENOXYPHENYL)ETHANEDIAMIDE typically involves the reaction of 4-methoxybenzylamine with 4-phenoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified using recrystallization techniques to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of N’-[(4-METHOXYPHENYL)METHYL]-N-(4-PHENOXYPHENYL)ETHANEDIAMIDE involves similar synthetic routes but with optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and automated purification systems are common in industrial settings to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-[(4-METHOXYPHENYL)METHYL]-N-(4-PHENOXYPHENYL)ETHANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction can produce 4-methoxybenzyl alcohol .
Scientific Research Applications
N’-[(4-METHOXYPHENYL)METHYL]-N-(4-PHENOXYPHENYL)ETHANEDIAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism by which N’-[(4-METHOXYPHENYL)METHYL]-N-(4-PHENOXYPHENYL)ETHANEDIAMIDE exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzenamide, N-(4-methoxyphenyl)-: Similar in structure but lacks the ethanediamide linkage.
4-Methoxyphenethylamine: Contains a methoxy group but differs significantly in its overall structure and properties
Uniqueness
N’-[(4-METHOXYPHENYL)METHYL]-N-(4-PHENOXYPHENYL)ETHANEDIAMIDE is unique due to its combination of methoxy and phenoxy groups, along with the ethanediamide linkage. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
Molecular Formula |
C22H20N2O4 |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N'-(4-phenoxyphenyl)oxamide |
InChI |
InChI=1S/C22H20N2O4/c1-27-18-11-7-16(8-12-18)15-23-21(25)22(26)24-17-9-13-20(14-10-17)28-19-5-3-2-4-6-19/h2-14H,15H2,1H3,(H,23,25)(H,24,26) |
InChI Key |
HPJSKQGXDKFAKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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